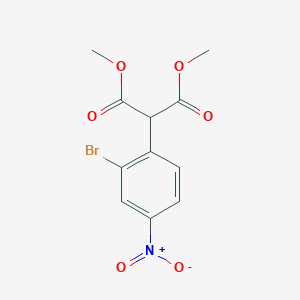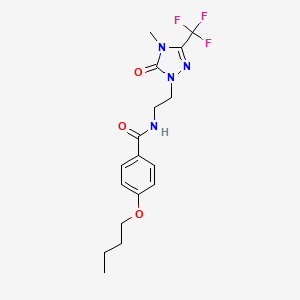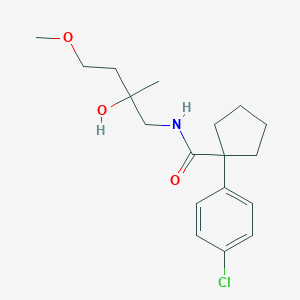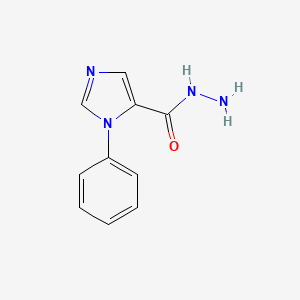
1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate is a chemical compound with the CAS Number: 100487-81-8 . It has a molecular weight of 332.11 and its IUPAC name is dimethyl 2-(4-bromo-2-nitrophenyl)malonate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Tryptophan Precursors
1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate is involved in the synthesis of tryptophan precursors. For example, 2-(2-Nitrophenyl)-1,3-propanediol, which is structurally related, was used in transformations to yield potent tryptophan precursors and indole derivatives (Tanaka, Yasuo, & Torii, 1989).
Electrophilic Reactions with Nucleophilic Reagents
This compound participates in reactions with nucleophilic reagents. Cameron, Read, and Stavrakis (1987) found that the bromo keto diester derivative of this compound reacted with various nucleophilic reagents, leading to efficient production of low molecular weight products via different reaction mechanisms (Cameron, Read, & Stavrakis, 1987).
Use in Cosmetics and Water Treatment
Wei Wenlong (2010) discussed the properties of 2-bromo-2-nitro-1,3-propanediol, a related compound, highlighting its applications in cosmetics, water treatment, oil industry, public places, and pharmaceutical industry. This suggests potential applications for this compound in similar fields (Wei, 2010).
Selective Phosphorylation
In a study by Taguchi and Mushika (1975), a compound structurally similar to this compound was used for selective phosphorylation of unprotected nucleosides. This indicates its potential in selective chemical transformations (Taguchi & Mushika, 1975).
Synthesis of Coumarins
The compound's derivatives are involved in the synthesis of coumarins, as demonstrated by Oda et al. (1987), who used related compounds for denitrocyclization reactions to produce coumarins (Oda, Yoshida, Nagai, Ueda, & Sakakibara, 1987).
Photolabile Linkers
Dell'Aquila, Imbach, and Rayner (1997) used a compound similar to this compound as a photolabile linker for the solid-phase synthesis of oligonucleotides, suggesting its potential use in nucleic acid chemistry (Dell'Aquila, Imbach, & Rayner, 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Properties
IUPAC Name |
dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZXBMBWXQXRRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])Br)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2374748.png)

![2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2374750.png)


![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2374754.png)
![2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2374760.png)


![8-bromo-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2374763.png)
![5-benzyl-2-phenyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2374764.png)
![4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2374765.png)

